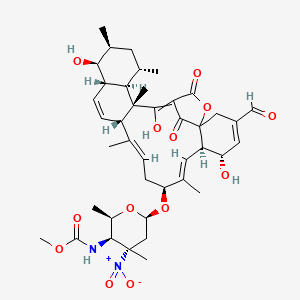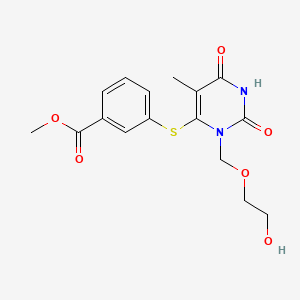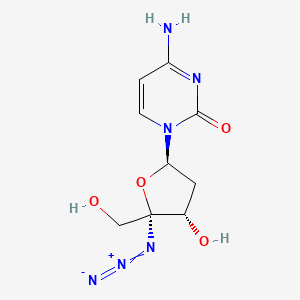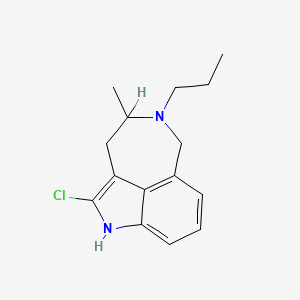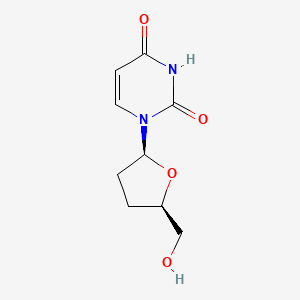
2',3'-Dideoxy-beta-L-uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-beta-L-uridine is a nucleoside analogue that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose sugar. This modification makes it a valuable compound in antiviral and anticancer research due to its ability to inhibit viral replication and DNA synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-beta-L-uridine typically involves the following steps:
Starting Material: The process begins with L-xylose, which is converted into its acetonide derivative using acetone and sulfuric acid.
Acylation: The acetonide is then acylated with benzoyl chloride in pyridine/chloroform to yield a dibenzoate.
Hydrolysis and Acylation: Hydrolysis of the acetonide with acetic acid produces a dihydroxy sugar, which is further acylated with acetic anhydride to form a tetracylated L-xylose.
Condensation: This compound is condensed with 2,4-bis(trimethylsilyloxy)pyrimidine, obtained by silylation of uracil with hexamethyldisilazane, using trimethylsilyl triflate in dichloroethane to afford the nucleoside.
Selective Hydrolysis: The acetate ester is selectively hydrolyzed using hydrazine and acetic acid in pyridine to yield dibenzoylated xylofuranosyl-uracil.
Isomerization and Deoxygenation: Isomerization to the arabinofuranosyl analogue is achieved by reaction with dicyclohexylcarbodiimide and dichloroacetic acid, followed by treatment with sodium borohydride. Subsequent deoxygenation of the 2’-hydroxyl group is effected via condensation with phenyl chlorothionoformate and reduction with tris(trimethylsilyl)silane and azobis(isobutyronitrile) (AIBN).
Iodination and Protection: Iodination of the uracil ring with iodine and cerium ammonium nitrate in acetonitrile produces the 5-iodo derivative, which is protected at the 3-nitrogen atom by condensation with p-toluoyl chloride.
Final Steps: Introduction of the 5-methyl group is achieved by reaction with tetramethyltin in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-beta-L-uridine follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-beta-L-uridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the uracil ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use iodine or bromine in the presence of catalysts like cerium ammonium nitrate.
Major Products
Oxidation: Produces various uridine derivatives.
Reduction: Results in modified uracil or sugar moieties.
Substitution: Yields halogenated uridine derivatives.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-beta-L-uridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Serves as a tool for studying DNA and RNA synthesis and function.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus.
Industry: Utilized in the development of antiviral drugs and as a research reagent.
Mecanismo De Acción
2’,3’-Dideoxy-beta-L-uridine exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA synthesis. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, leading to chain termination during DNA replication. This mechanism is particularly effective against rapidly replicating viruses and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analogue with similar antiviral properties.
2’,3’-Dideoxycytidine: Used in the treatment of HIV.
2’,3’-Dideoxy-2’,3’-didehydro-beta-L-cytidine: Exhibits potent antiviral activity against hepatitis B virus.
Uniqueness
2’,3’-Dideoxy-beta-L-uridine is unique due to its specific inhibition of DNA polymerase and its effectiveness in terminating DNA synthesis. Its structure allows for selective targeting of viral and cancerous cells, making it a valuable compound in antiviral and anticancer research .
Propiedades
Número CAS |
153547-98-9 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
1-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m1/s1 |
Clave InChI |
BTOTXLJHDSNXMW-SVRRBLITSA-N |
SMILES isomérico |
C1C[C@H](O[C@H]1CO)N2C=CC(=O)NC2=O |
SMILES canónico |
C1CC(OC1CO)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



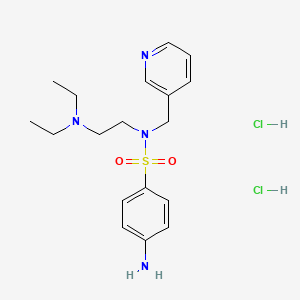
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
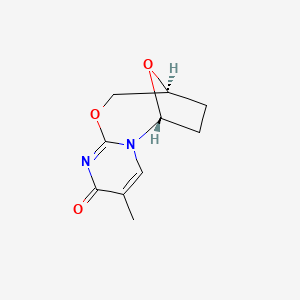
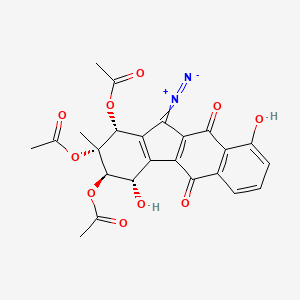
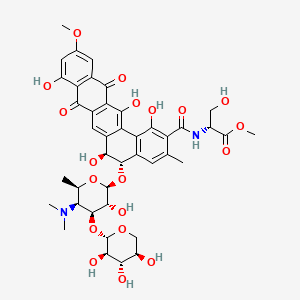
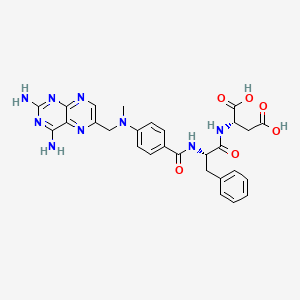

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

